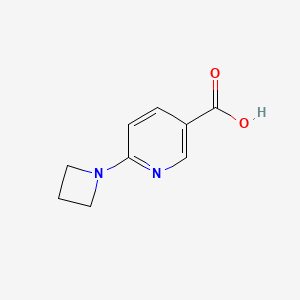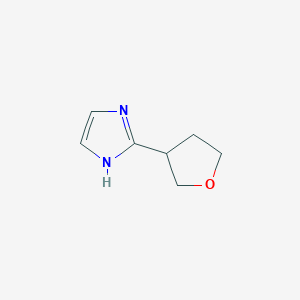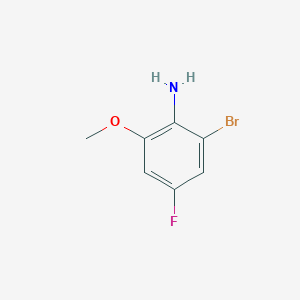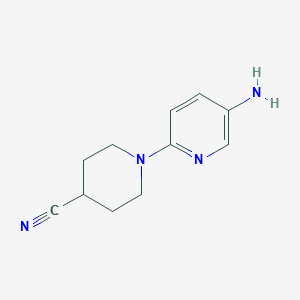
Cyclopropylmethyl 5,6-dichloropyridine-3-carboxylate
Overview
Description
Cyclopropylmethyl 5,6-dichloropyridine-3-carboxylate is a chemical compound with the molecular formula C10H9Cl2NO2 and a molecular weight of 246.09 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring which is a six-membered heterocyclic scaffold . This ring is substituted with two chlorine atoms at positions 5 and 6, a carboxylate group at position 3, and a cyclopropylmethyl group .Scientific Research Applications
Antibacterial Agents
Cyclopropylmethyl 5,6-dichloropyridine-3-carboxylate and its derivatives have been extensively studied for their potential as antibacterial agents. For instance, fluoronaphthyridines, which include cyclopropyl groups, have demonstrated promising in vitro and in vivo antibacterial activities (Bouzard et al., 1992). Similarly, derivatives of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids have shown significant antibacterial properties (Miyamoto et al., 1987).
Synthesis and Chemical Reactions
The compound has been a focal point in synthetic chemistry, particularly in the creation of structurally complex and biologically active molecules. For example, the synthesis of a C11 spirocyclopropyl derivative of a related compound has been explored for structure-activity studies (Afonso et al., 1998). Furthermore, the study of palladium-catalyzed amination of related chlorothienopyridone compounds indicates the versatility of cyclopropyl derivatives in chemical reactions (Al-taweel et al., 2019).
Potential in Drug Discovery
This compound derivatives also show potential in drug discovery. For instance, their role as inhibitors of mammalian topoisomerase II, an enzyme crucial in DNA replication, suggests potential applications in cancer therapy (Wentland et al., 1993). Additionally, the discovery of BMS-986318, a potent nonbile acid farnesoid X receptor (FXR) agonist containing cyclopropylmethyl dichloropyridine moieties, highlights its relevance in treating conditions like nonalcoholic steatohepatitis (Carpenter et al., 2021).
Catalytic Functionalization
The compound's derivatives have been used in catalytic functionalizations, indicating their utility in creating complex molecular architectures. For instance, the enantioselective palladium(0)-catalyzed cyclopropane functionalizations of cyclopropyl derivatives have been explored for synthesizing chiral γ-lactams, a structure present in many pharmaceuticals (Pedroni & Cramer, 2015).
Supramolecular Chemistry
In supramolecular chemistry, cyclopropylmethyl dichloropyridine derivatives have been utilized in the synthesis of complex molecular structures. For example, the synthesis and self-assembly of carboxylic acid functionalized ortho-linked oxacalix[2]benzene[2]pyrazine derivatives involved the use of 2,6-dichloropyrazine, demonstrating the compound's role in creating intricate molecular systems (Kong et al., 2012).
properties
IUPAC Name |
cyclopropylmethyl 5,6-dichloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO2/c11-8-3-7(4-13-9(8)12)10(14)15-5-6-1-2-6/h3-4,6H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNPDLCGNLOJSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC(=O)C2=CC(=C(N=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide](/img/structure/B1373844.png)
![3-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzene-1-sulfonyl chloride](/img/structure/B1373845.png)
![4-[4-(Morpholin-4-ylmethyl)phenyl]but-3-yn-1-ol](/img/structure/B1373846.png)
![3-[(2-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1373848.png)
![Octahydrocyclopenta[b]thiomorpholine](/img/structure/B1373850.png)

![1-Oxa-5-azaspiro[3.4]octane oxalate](/img/structure/B1373852.png)




![3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1373860.png)

